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molecular formula C16H26N4O4 B034038 Torbafylline CAS No. 105102-21-4

Torbafylline

Cat. No. B034038
M. Wt: 338.40 g/mol
InChI Key: QSXXLDDWVCEBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04833146

Procedure details

The compound was also obtained, for example, by Grignard synthesis from 7-ethoxymethyl-3-methyl-1-(5-oxohexyl)xanthine with methylmagnesium chloride in anhydrous ether analogously to Example 9.
Name
7-ethoxymethyl-3-methyl-1-(5-oxohexyl)xanthine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][N:5]1[C:13]2[C:12](=[O:14])[N:11]([CH2:15][CH2:16][CH2:17][CH2:18][C:19](=[O:21])[CH3:20])[C:10](=[O:22])[N:9]([CH3:23])[C:8]=2[N:7]=[CH:6]1)[CH3:2].[CH3:24][Mg]Cl>CCOCC>[CH2:1]([O:3][CH2:4][N:5]1[C:13]2[C:12](=[O:14])[N:11]([CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])([CH3:24])[CH3:20])[C:10](=[O:22])[N:9]([CH3:23])[C:8]=2[N:7]=[CH:6]1)[CH3:2]

Inputs

Step One
Name
7-ethoxymethyl-3-methyl-1-(5-oxohexyl)xanthine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCN1C=NC=2N(C(N(C(C12)=O)CCCCC(C)=O)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OCN1C=NC=2N(C(N(C(C12)=O)CCCCC(C)(C)O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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